An In-depth Technical Guide to the Synthesis and Characterization of Butoconazole-d5 (nitrate)
An In-depth Technical Guide to the Synthesis and Characterization of Butoconazole-d5 (nitrate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Butoconazole-d5 (nitrate), a deuterated isotopologue of the antifungal agent Butoconazole nitrate. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis who require a stable, labeled internal standard for pharmacokinetic and metabolic studies of butoconazole.
Introduction
Butoconazole is a broad-spectrum imidazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Its mechanism of action involves the inhibition of sterol synthesis in fungal cell membranes, leading to increased permeability and ultimately, cell death. Butoconazole-d5 (nitrate) is a deuterium-labeled version of Butoconazole nitrate, designed for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms provides a distinct mass shift, allowing for accurate quantification of the parent drug in biological matrices.
Synthesis of Butoconazole-d5 (nitrate)
The synthesis of Butoconazole-d5 (nitrate) involves a multi-step process, beginning with the synthesis of the non-deuterated butoconazole backbone, followed by a deuteration step and final conversion to the nitrate salt. While the precise, proprietary methods for the synthesis of commercially available Butoconazole-d5 (nitrate) are not publicly disclosed, a plausible synthetic route can be devised based on established synthetic methodologies for butoconazole and general deuteration techniques.
Proposed Synthesis of the Butoconazole Backbone
The synthesis of the butoconazole backbone can be achieved through a convergent synthesis strategy, as outlined in various patents.[2][3] A key intermediate, 1-chloro-4-(4-chlorophenyl)-2-butanol, is first prepared and then reacted with imidazole, followed by coupling with 2,6-dichlorothiophenol.
Experimental Protocol: Synthesis of 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole
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Preparation of Sodium Imidazolide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of imidazole in anhydrous dimethylformamide (DMF) is slowly added to a stirred suspension of sodium hydride in DMF at 0°C (ice bath).
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Reaction with Chloro-alcohol: After the initial reaction, the mixture is heated to approximately 60°C and stirred for 1 hour. The reaction is then cooled, and 1-chloro-4-(4-chlorophenyl)-2-butanol is added slowly. The reaction mixture is then stirred at an elevated temperature (e.g., 60°C) for several hours to facilitate the nucleophilic substitution.
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Work-up and Isolation: Upon completion, the reaction is cooled and quenched by pouring it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole.
Deuteration of the Butoconazole Backbone
The introduction of the five deuterium atoms onto the butoconazole molecule is the critical step in the synthesis of the labeled standard. Based on the structure of butoconazole, the most likely positions for deuteration are the aromatic protons on the 2,6-dichlorophenylthio moiety. A common method for achieving this is through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterated acid and a suitable solvent.
Proposed Experimental Protocol: Deuteration of 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)butyl]-1H-imidazole
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Reaction Setup: The synthesized butoconazole free base is dissolved in a suitable deuterated solvent, such as deuterated acetic acid (CH3COOD) or a mixture of D2O and a co-solvent.
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Deuterium Exchange: A catalytic amount of a strong deuterated acid, such as D2SO4, is added to the solution. The reaction mixture is then heated under reflux for an extended period to facilitate the electrophilic aromatic substitution of hydrogen with deuterium. The progress of the deuteration can be monitored by techniques such as NMR spectroscopy or mass spectrometry.
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Work-up and Isolation: After the desired level of deuteration is achieved, the reaction is cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution). The deuterated butoconazole is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Butoconazole-d5 free base.
Formation of the Nitrate Salt
The final step is the conversion of the deuterated free base to its nitrate salt to enhance stability and solubility.
Experimental Protocol: Formation of Butoconazole-d5 (nitrate)
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Salt Formation: The purified Butoconazole-d5 free base is dissolved in a suitable solvent, such as isopropanol.
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Acidification: A stoichiometric amount of nitric acid (HNO3) is added dropwise to the solution while stirring.
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Crystallization and Isolation: The Butoconazole-d5 (nitrate) salt will precipitate out of the solution. The crystals are collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Characterization of Butoconazole-d5 (nitrate)
The synthesized Butoconazole-d5 (nitrate) must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are typically employed.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution of Butoconazole-d5 (nitrate).
Table 1: Mass Spectrometry Data for Butoconazole and its Deuterated Analog
| Analyte | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Butoconazole | ESI+ | 411.0 [M+H]+[4] | 165.0, 130.1 |
| Butoconazole-d5 | ESI+ | 416.0 [M+H]+ | 170.0, 130.1 |
Experimental Protocol: LC-MS/MS Analysis
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Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
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Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
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Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
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Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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MS/MS Parameters: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The transitions monitored would be m/z 411.0 → 165.0 for butoconazole and m/z 416.0 → 170.0 for Butoconazole-d5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels.
Table 2: Predicted ¹H-NMR Chemical Shifts for Butoconazole
| Proton | Chemical Shift (ppm) |
| Aromatic-H (chlorophenyl) | 7.2-7.4 |
| Aromatic-H (dichlorophenyl) | 7.0-7.2 |
| Imidazole-H | 6.8-7.1 |
| -CH-S- | 3.8-4.0 |
| -CH₂-N- | 4.1-4.3 |
| -CH₂-CH₂- | 1.8-2.2 |
| -CH₂-Ar | 2.6-2.8 |
Note: This is predicted data; actual experimental values may vary. The ¹H-NMR spectrum of Butoconazole-d5 would show a significant reduction or absence of signals in the 7.0-7.2 ppm region corresponding to the deuterated aromatic protons.
Experimental Protocol: NMR Analysis
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Techniques: ¹H-NMR, ¹³C-NMR, and potentially ²H-NMR to confirm the position and extent of deuteration.
Purity Analysis
The chemical and isotopic purity of the final product is determined using HPLC with UV detection and by mass spectrometry.
Table 3: Purity Specifications for Butoconazole-d5 (nitrate)
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥ 98% |
| Isotopic Purity (by MS) | ≥ 99% atom % D |
| Deuterated Isotopologue Distribution | d₅ > 95%, d₄ < 5%, d₀-d₃ not detected |
Signaling Pathway and Experimental Workflow Diagrams
Butoconazole Mechanism of Action
Butoconazole, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Mechanism of action of Butoconazole.
Synthesis and Characterization Workflow
The overall workflow for the synthesis and characterization of Butoconazole-d5 (nitrate) is a systematic process to ensure the quality and identity of the final product.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide outlines the synthesis and characterization of Butoconazole-d5 (nitrate). The provided information, including proposed experimental protocols, characterization data, and workflow diagrams, serves as a valuable resource for scientists and researchers involved in the development and validation of bioanalytical methods for butoconazole. The use of this well-characterized, deuterated internal standard is essential for achieving accurate and reliable quantitative results in preclinical and clinical studies.
References
- 1. Butoconazole - Wikipedia [en.wikipedia.org]
- 2. CN105198817A - Method for industrially synthesizing butoconazole nitrate intermediate - Google Patents [patents.google.com]
- 3. CN101328110A - Preparation of butoconazole nitrate intermediate - Google Patents [patents.google.com]
- 4. Butoconazole Nitrate | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]
